molecular formula C13H12N6O2S B2601011 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1351643-05-4

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2601011
CAS No.: 1351643-05-4
M. Wt: 316.34
InChI Key: WMAGCXMZMVOCKA-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Hydrogen Bonding

Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives leading to coordination complexes with Co(II) and Cu(II). These complexes are notable for their unique structural features and significant antioxidant activity, highlighting the potential for creating materials with specific chemical properties through careful ligand design (Chkirate et al., 2019).

Synthesis and Insecticidal Assessment

Another area of application is the synthesis of various heterocycles incorporating thiadiazole moiety, with an emphasis on their insecticidal properties. This research showcases the potential for developing new pesticides to combat agricultural pests (Fadda et al., 2017).

Antimicrobial and Antitumor Evaluation

The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles have been explored for their antitumor and antioxidant activities. Such studies are crucial for the development of new pharmaceuticals with potential cancer-fighting properties (Hamama et al., 2013).

Molecular Docking and In Vitro Screening

Research into pyridine and fused pyridine derivatives has included molecular docking and in vitro screening to assess their antimicrobial and antioxidant activity. This line of inquiry is important for discovering compounds with potential therapeutic applications (Flefel et al., 2018).

Metabolic Activation and Drug Design

The metabolic activation of a pyrazinone-containing thrombin inhibitor has been studied, providing insights into the biotransformation processes that affect the safety and efficacy of therapeutic agents. This research is valuable for informing the design of safer and more effective drugs (Singh et al., 2003).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-7-10(18-21-9)15-12(20)8-22-13-4-3-11(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAGCXMZMVOCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.